molecular formula C11H10N2O2 B2863714 5-(4-Aminophenyl)furan-2-carboxamide CAS No. 93202-30-3

5-(4-Aminophenyl)furan-2-carboxamide

Cat. No.: B2863714
CAS No.: 93202-30-3
M. Wt: 202.213
InChI Key: TYYFIKQEIVBECJ-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)furan-2-carboxamide is an organic compound with the molecular formula C11H10N2O2 It is characterized by the presence of a furan ring substituted with an aminophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)furan-2-carboxamide typically involves the reaction of 4-nitrophenylfuran-2-carboxamide with reducing agents to convert the nitro group to an amino group. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is generally carried out under reflux conditions to ensure complete reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: 5-(4-Nitrophenyl)furan-2-carboxamide.

    Reduction: this compound.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound.

Scientific Research Applications

5-(4-Aminophenyl)furan-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)furan-2-carboxamide involves its interaction with specific molecular targets within cells. The amino group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to changes in cellular pathways, ultimately affecting cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Nitrophenyl)furan-2-carboxamide: Similar structure but with a nitro group instead of an amino group.

    5-(4-Hydroxyphenyl)furan-2-carboxamide: Similar structure but with a hydroxy group instead of an amino group.

    5-(4-Methylphenyl)furan-2-carboxamide: Similar structure but with a methyl group instead of an amino group.

Uniqueness

5-(4-Aminophenyl)furan-2-carboxamide is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. The amino group allows for the formation of hydrogen bonds and participation in nucleophilic substitution reactions, making this compound versatile in various chemical and biological applications.

Properties

IUPAC Name

5-(4-aminophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,12H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYFIKQEIVBECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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